molecular formula C12H20N2O2 B1603306 (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 904816-62-2

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B1603306
CAS No.: 904816-62-2
M. Wt: 224.3 g/mol
InChI Key: FHEWQQKIHCOSKJ-UHFFFAOYSA-N
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Description

“(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It is related to other compounds used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with diclofenac sodium and tert-butyl chloroacetate as raw materials . The substances are heated to carry out a condensation reaction. Then, tert-butyl aceclofenac is used as a raw material to carry out an acidolysis reaction .

Scientific Research Applications

Synthesis and Polymerization

The synthesis and homo- and copolymerization of new cyclic esters, which includes (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester, are explored in a study focusing on hydrophilic aliphatic polyesters. This research demonstrates the potential of these cyclic esters in the development of functional polymers with specific applications (Trollsås et al., 2000).

Methylenation of Ester Compounds

In another study, the this compound is highlighted in the context of methylenation of esters. This research presents a new method for methylenation using dichloromethane, with implications for large-scale synthesis and showcasing the versatility of this compound (Yan et al., 2004).

Biotransformation Studies

A study on the biotransformation of β-amino nitriles, which includes the this compound, provides insights into the effect of N-protecting groups. This research is significant for understanding the enzymatic hydrolysis process and its potential applications in chemical synthesis (Preiml et al., 2004).

Insect Pest Control Agents

The use of this compound is also explored in the context of insect pest control. A study discusses the synthesis of novel chiral butanoate esters, highlighting their potential application in controlling pest populations (Wimmer et al., 2007).

Crystallographic Studies

A detailed crystallographic study of a similar compound, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provides insights into its molecular structure. This research is crucial for understanding the physical properties of such compounds and their potential applications in materials science (Kant et al., 2015).

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWQQKIHCOSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587708
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-62-2
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-cyanocyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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